molecular formula C6H12O2 B2431970 3-(Methoxymethyl)cyclobutan-1-ol CAS No. 1175061-11-6

3-(Methoxymethyl)cyclobutan-1-ol

Cat. No.: B2431970
CAS No.: 1175061-11-6
M. Wt: 116.16
InChI Key: CVZGFWGMCSYNBQ-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)cyclobutan-1-ol is an organic compound with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol It is a cyclobutane derivative featuring a methoxymethyl group and a hydroxyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by deprotection and hydrolysis under acidic conditions to yield the desired product . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The compound is often produced in high and ultra-high purity forms, suitable for various applications in life sciences, pharmaceuticals, and other industries .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)cyclobutan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclobutanol derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often involve nucleophiles such as halides or amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-(Methoxymethyl)cyclobutanone, while reduction can produce various cyclobutanol derivatives .

Scientific Research Applications

3-(Methoxymethyl)cyclobutan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The methoxymethyl group can also participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Methoxymethyl)cyclobutan-1-ol include other cyclobutane derivatives with different substituents, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of a methoxymethyl group and a hydroxyl group on the cyclobutane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(methoxymethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-8-4-5-2-6(7)3-5/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZGFWGMCSYNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175061-11-6
Record name 3-(methoxymethyl)cyclobutan-1-ol
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